Benzonitrile-d5
Overview
Description
Benzonitrile-d5, also known as phenyl-d5 cyanide, is a deuterated form of benzonitrile. It is characterized by the substitution of hydrogen atoms with deuterium atoms, resulting in the molecular formula C7D5N. This compound is primarily used as a reference substance in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
Benzonitrile-d5, also known as Phenyl-d5 cyanide
Mode of Action
It’s known that nitriles, the group of organic compounds that this compound belongs to, can undergo various reactions, including hydrolysis, reduction, and rearrangement, which can lead to a variety of products . These reactions can potentially alter the function of the biological targets they interact with.
Biochemical Pathways
Benzonitrile and its derivatives have been shown to undergo biotransformation via the nitrile hydratase-amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which can then be further metabolized.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 191°c and density of 1059 g/mL at 25°C , may influence its pharmacokinetic behavior.
Result of Action
The transformation of nitriles into amides, as seen in the nitrile hydratase-amidase pathway, can potentially decrease the acute toxicities of certain compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, given its specific boiling and melting points . Additionally, the presence of certain bacteria capable of metabolizing nitriles could influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Benzonitrile-d5 interacts with various enzymes and proteins. For instance, it has been found to interact with nitrilases, a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids . This interaction is crucial in the metabolism of this compound and can influence various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that this compound can influence the growth of certain bacterial strains, indicating a potential impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its influence on gene expression. For instance, it has been suggested that the ionization of clusters containing this compound can lead to the formation of complex molecules . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized by nitrilases, which are part of the aldoxime–nitrile pathway, one of the important routes of carbon and nitrogen metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, in the context of organic light-emitting diodes, benzonitrile derivatives have been used as electron transport type host materials .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it is known that the localization of molecules within a cell can have significant effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzonitrile-d5 is typically synthesized by the reaction of benzonitrile with heavy water (D2O) under appropriate conditions. This process can be catalyzed by a basic catalyst or a hydrogenating agent . The reaction involves the exchange of hydrogen atoms in benzonitrile with deuterium atoms from heavy water.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of heavy water and a suitable catalyst to facilitate the deuterium exchange reaction. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid-d5.
Reduction: It can be reduced to form benzylamine-d5.
Substitution: this compound can participate in substitution reactions, such as the formation of N-substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like amines and Grignard reagents are used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid-d5
Reduction: Benzylamine-d5
Substitution: N-substituted benzamides
Scientific Research Applications
Benzonitrile-d5 has a wide range of applications in scientific research:
Biology: this compound is used in studies involving hydrogen transfer reactions and isotopic labeling experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: this compound is used in the production of advanced coatings, dyes, and pesticides.
Comparison with Similar Compounds
Benzonitrile: The non-deuterated form of benzonitrile-d5, with the molecular formula C7H5N.
Benzene-d6: A deuterated form of benzene, used as a solvent in NMR spectroscopy.
Benzaldehyde-d6: A deuterated form of benzaldehyde, used in isotopic labeling studies
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy for accurate signal calibration. Its chemical properties are similar to benzonitrile, but the presence of deuterium atoms results in slightly different physical properties, such as density and boiling point .
Properties
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDZBHWFFUWGJE-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584018 | |
Record name | (~2~H_5_)Benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102-15-0 | |
Record name | (~2~H_5_)Benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2102-15-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for deuterated compounds like Benzonitrile-d5?
A1: Determining DQCC and η values provides valuable insights into the electronic environment and molecular dynamics of molecules. In the case of this compound, these parameters were determined for ortho, meta, and para deuterons using NMR spectroscopy in oriented phases []. This information helps researchers understand the orientation and interaction of the molecule within different solvent systems, contributing to a deeper understanding of its behavior in various chemical and physical processes.
Q2: How does the use of liquid crystal solvents contribute to the study of this compound?
A2: Liquid crystal solvents provide an anisotropic environment, meaning their properties differ depending on the direction. When this compound is dissolved in such a solvent, its motion becomes partially restricted, leading to a non-zero average for the dipolar and quadrupolar interactions []. This allows researchers to observe and measure these interactions, which would otherwise average to zero in an isotropic environment like a regular liquid. By analyzing the NMR spectra of this compound in different liquid crystal solvents, researchers can extract valuable information about its structure and dynamics.
Q3: Can you provide the DQCC and η values determined for the deuterons in this compound based on the research?
A3: The research determined the following DQCC and η values for the deuterons in this compound []:
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